

An In-depth Technical Guide to 2-Chlorophenyl 5-bromo-2-furoate

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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

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Abstract

This technical guide provides a comprehensive overview of **2-Chlorophenyl 5-bromo-2-furoate**, a halogenated aromatic ester with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily available in common chemical databases, this guide outlines its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via esterification of 5-bromo-2-furoic acid and 2-chlorophenol. Furthermore, we present predicted spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) to aid in its characterization. The potential biological activities of this class of compounds are also discussed, drawing insights from structurally related furan derivatives. This document serves as a foundational resource to enable further research and development of this novel compound.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of halogen atoms on both the furan and phenyl rings of **2-Chlorophenyl 5-bromo-2-furoate** is anticipated to modulate its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. This guide offers a detailed exploration of this specific molecule, providing the necessary technical information for its synthesis and characterization.

Molecular Structure and Properties

Based on its IUPAC name, the structure of **2-Chlorophenyl 5-bromo-2-furoate** can be definitively established. It consists of a 5-bromo-2-furoic acid moiety ester-linked to a 2-chlorophenol group.

Chemical Structure

Caption: 2D structure of **2-Chlorophenyl 5-bromo-2-furoate**.

Physicochemical Properties (Predicted)

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ BrClO ₃	Calculated
Molecular Weight	301.52 g/mol	Calculated
Appearance	Likely a white to off-white solid	Inferred from similar compounds
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and insoluble in water	Inferred from similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-

Synthesis Protocol

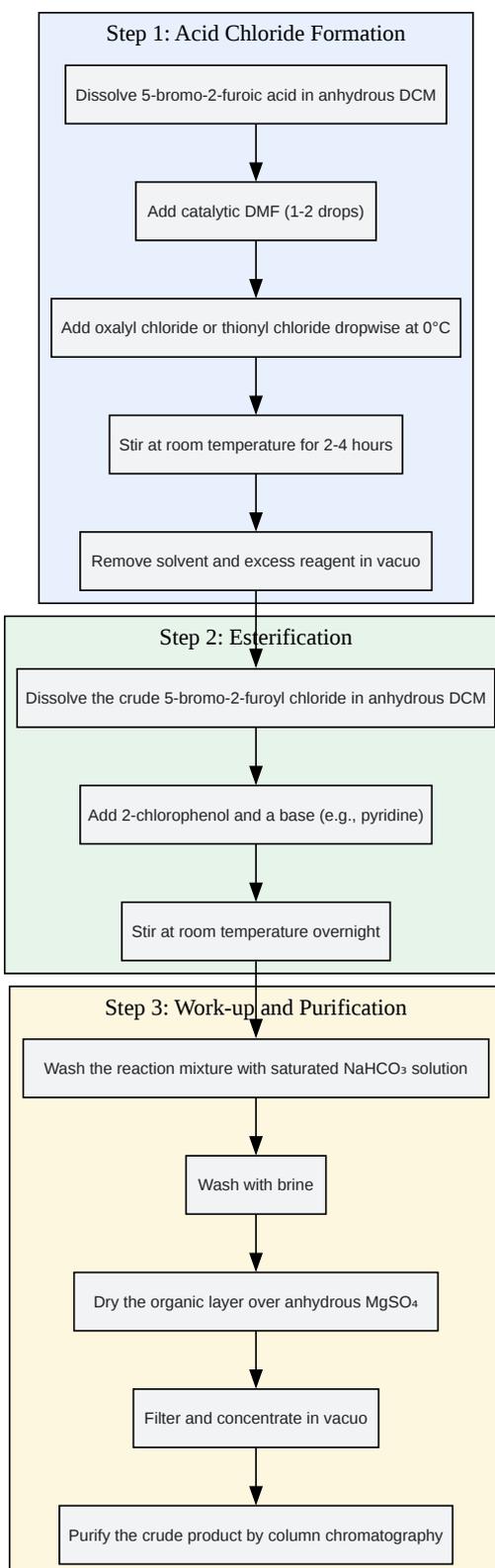
The synthesis of **2-Chlorophenyl 5-bromo-2-furoate** can be achieved through the esterification of 5-bromo-2-furoic acid with 2-chlorophenol. A robust and scalable method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with the phenol.

Materials and Reagents

- 5-bromo-2-furoic acid (CAS: 585-70-6)[1]

- 2-chlorophenol
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate (for chromatography)

Step-by-Step Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Chlorophenyl 5-bromo-2-furoate**.

Detailed Experimental Protocol

- **Acid Chloride Formation:** To a solution of 5-bromo-2-furoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0°C and add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas. After completion, remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.
- **Esterification:** Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM. To this solution, add 2-chlorophenol (1.1 eq.) followed by the dropwise addition of pyridine (1.5 eq.) or triethylamine (1.5 eq.) at 0°C. Allow the reaction to stir at room temperature overnight.
- **Work-up:** Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure **2-Chlorophenyl 5-bromo-2-furoate**.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the compound's structure and data from similar molecules.

¹H NMR Spectroscopy

- **Furan Protons:** Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the furan ring.
- **Phenyl Protons:** A complex multiplet pattern is expected in the aromatic region (δ 7.0-7.6 ppm) for the four protons on the 2-chlorophenyl ring.

¹³C NMR Spectroscopy

- **Carbonyl Carbon:** A signal is expected in the downfield region (δ 155-165 ppm).

- Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-155 ppm) for the carbons of the furan and phenyl rings.

Infrared (IR) Spectroscopy

- C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm^{-1} .
- C-O Stretch (Ester): A strong absorption band is expected around 1250-1300 cm^{-1} .
- Aromatic C-H Stretch: Signals are expected above 3000 cm^{-1} .
- C-Br and C-Cl Stretches: These will appear in the fingerprint region.

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (301.52 g/mol). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.

Potential Applications and Future Directions

While the biological activity of **2-Chlorophenyl 5-bromo-2-furoate** has not been explicitly reported, structurally related furan derivatives have shown a range of biological activities, including:

- Antimicrobial Activity: Many halogenated furan derivatives exhibit potent antibacterial and antifungal properties.
- Anticancer Activity: Substituted furans have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.

The unique combination of a bromo-substituted furan and a chloro-substituted phenyl ring in **2-Chlorophenyl 5-bromo-2-furoate** makes it a compelling candidate for biological screening. Future research should focus on its synthesis, purification, and comprehensive evaluation of its biological properties.

References

- NIST. (n.d.). 5-Bromofuroic acid. NIST Chemistry WebBook. Retrieved from [[Link](#)]

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Sources

- 1. 5-Bromofuroic acid [webbook.nist.gov]
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